(rel)-Mirogabalin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

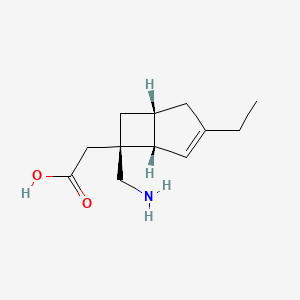

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-NHCYSSNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148671 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-15-4 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Deep-Dive-into-the-Chemical-Structure-of-rel-Mirogabalin-besylate

Abstract

This technical guide provides a comprehensive examination of the chemical structure of (rel)-Mirogabalin besylate, a novel gabapentinoid analgesic. The document elucidates the stereochemistry, the constituent moieties (Mirogabalin and besylate), and the nature of their ionic interaction. Detailed chemical information is presented in tabular format, and logical relationships are visualized using Graphviz diagrams to cater to researchers, scientists, and professionals in drug development.

Introduction

Mirogabalin is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels, representing a significant therapeutic agent for neuropathic pain.[1][2] Its besylate salt form, Mirogabalin besylate, ensures stability and bioavailability.[1] A critical aspect of its chemical identity is the "(rel)" descriptor, which denotes a racemic mixture of enantiomers, a key feature for understanding its synthesis and pharmacological profile.[3] This document will deconstruct the chemical structure, providing a granular view of each component.

Chemical Structure Elucidation

The compound "this compound besylate" is an ionic salt composed of two distinct moieties: the active pharmaceutical ingredient, Mirogabalin, and the counter-ion, besylate (benzenesulfonate).

The Mirogabalin Moiety

Mirogabalin is a γ-aminobutyric acid (GABA) analog characterized by a strained bicyclo[3.2.0]heptane skeleton.[3] The core structure possesses three contiguous stereogenic centers, making its stereoselective synthesis a complex challenge.[3]

Stereochemistry: The "(rel)" Descriptor

The prefix "(rel)" signifies a racemic mixture, meaning the substance contains an equimolar (1:1) ratio of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.

The specific enantiomers of Mirogabalin are:

-

(+)-Mirogabalin: Whose systematic IUPAC name is 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid.[4][5]

-

(-)-Mirogabalin: Whose systematic IUPAC name is 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid.

Therefore, this compound refers to the racemic mixture of these (1R,5S,6S) and (1S,5R,6R) enantiomers.

The Besylate Counter-ion

The besylate, or benzenesulfonate (B1194179), anion is the conjugate base of benzenesulfonic acid (C₆H₅SO₃H).[6][7] It is a common counter-ion used in the pharmaceutical industry to form stable and soluble salts of basic drug molecules. Benzenesulfonic acid is a strong acid, ensuring a complete proton transfer to the basic site on the Mirogabalin molecule.[7][8]

Ionic Salt Formation

Mirogabalin besylate is formed through an acid-base reaction. The basic primary amine group (-NH₂) on the aminomethyl substituent of Mirogabalin accepts a proton (H⁺) from the strongly acidic sulfonic acid group (-SO₃H) of benzenesulfonic acid. This proton transfer results in the formation of a positively charged Mirogabalin cation (an ammonium (B1175870) ion, -NH₃⁺) and the negatively charged benzenesulfonate anion (-SO₃⁻). These two ions are held together by a strong electrostatic (ionic) bond.

Chemical and Physical Data

The key quantitative data for Mirogabalin besylate and its constituent parts are summarized below for clarity and comparison.

| Property | This compound Besylate | Mirogabalin (Free Base) | Benzenesulfonic Acid |

| Molecular Formula | C₁₈H₂₅NO₅S[1][9] | C₁₂H₁₉NO₂[4] | C₆H₆O₃S[7][8] |

| Molecular Weight | 367.46 g/mol [1][10] | 209.28 g/mol [4] | 158.18 g/mol [8][11] |

| IUPAC Name | 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid[5][9] (for one enantiomer salt) | 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid[4] (one enantiomer) | Benzenesulfonic acid[8] |

| CAS Number | 1138245-21-2[1][10][12] | 1138245-13-2[4][] | 98-11-3[7][11] |

| Appearance | White crystalline solid | White powder[] | White deliquescent sheet crystals or waxy solid[7] |

| Component Compounds | Mirogabalin (CID 59509752), Benzenesulfonic Acid (CID 7371)[9] | - | - |

Visualization of Structural Relationships

To illustrate the logical composition and formation of this compound besylate, the following diagrams are provided in DOT language script.

Diagram 1: Composition of this compound Besylate

Caption: Logical breakdown of this compound besylate into its components.

Diagram 2: Ionic Salt Formation Workflow

Caption: Workflow illustrating the proton transfer that forms the ionic salt.

Experimental Protocols

This document serves to describe the known chemical structure of this compound besylate based on public chemical data. As no new experimental data is presented, this section is not applicable. The structural information is derived from established spectroscopic and crystallographic studies cited in public databases and literature.

Conclusion

The chemical structure of this compound besylate is that of a racemic salt. It consists of a 1:1 mixture of the (1R,5S,6S) and (1S,5R,6R) enantiomers of Mirogabalin, which exist as cations due to the protonation of their primary amine group. This cationic species is ionically bonded to the benzenesulfonate (besylate) anion. This precise structural understanding is fundamental for its synthesis, quality control, and interpretation of its pharmacological and pharmacokinetic properties in drug development.

References

- 1. Mirogabalin besylate | 1138245-21-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mirogabalin | C12H19NO2 | CID 59509752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mirogabalin Besylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Benzenesulfonate | C6H5O3S- | CID 91526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mirogabalin Besylate | C18H25NO5S | CID 81689826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. medkoo.com [medkoo.com]

The Preclinical Pharmacological Profile of (rel)-Mirogabalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin ([ (1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid) is a novel, orally bioavailable gabapentinoid developed for the treatment of neuropathic pain.[1][2] Like other gabapentinoids, its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][3][4] However, preclinical studies have revealed a unique pharmacological profile for mirogabalin (B560033), distinguishing it from its predecessors, gabapentin (B195806) and pregabalin (B1679071). This technical guide provides an in-depth summary of the preclinical pharmacological data for this compound, focusing on its binding characteristics, in vitro and in vivo functional activity, and safety pharmacology. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel analgesics.

Binding Characteristics to α2δ Subunits

Mirogabalin exhibits potent and selective binding to the α2δ subunits of VGCCs, with notable differences in its binding kinetics compared to pregabalin.[1][2] These unique binding properties are thought to underlie its potent and long-lasting analgesic effects observed in preclinical models.[1][2]

Binding Affinity

Preclinical studies have demonstrated that mirogabalin has a high affinity for both human and rat α2δ-1 and α2δ-2 subunits.[1][2] Notably, mirogabalin displays a greater binding affinity for these subunits compared to pregabalin.[3][5]

Table 1: Binding Affinities (Kd) of Mirogabalin and Pregabalin for α2δ Subunits

| Compound | Subunit | Species | Kd (nmol/L) | Reference |

| Mirogabalin | α2δ-1 | Human | 13.5 | [3] |

| α2δ-2 | Human | 22.7 | [3] | |

| Pregabalin | α2δ-1 | Human | 62.5 | [3] |

| α2δ-2 | Human | 125.0 | [6] |

Dissociation Kinetics

A key differentiating feature of mirogabalin is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[1][2] This contrasts with pregabalin, which shows similar dissociation rates from both subunits.[3] The prolonged binding to the α2δ-1 subunit, which is linked to the analgesic effects of gabapentinoids, may contribute to the sustained efficacy of mirogabalin.[3]

Table 2: Dissociation Half-Life (t1/2) of Mirogabalin and Pregabalin from Human α2δ Subunits

| Compound | Subunit | Dissociation Half-Life (hours) | Reference |

| Mirogabalin | α2δ-1 | 11.1 | [3] |

| α2δ-2 | 2.4 | [3] | |

| Pregabalin | α2δ-1 | 1.4 | [3] |

| α2δ-2 | 1.4 | [3] |

Selectivity

Mirogabalin is highly selective for the α2δ subunits of VGCCs. In a broad panel of off-target screening, mirogabalin showed no significant effects on 186 other proteins, including a wide range of receptors, ion channels, transporters, and enzymes.[1][2] This high selectivity suggests a lower potential for off-target side effects.

In Vitro Functional Activity

The binding of mirogabalin to the α2δ subunit of VGCCs leads to a reduction in calcium influx into presynaptic nerve terminals.[3][4] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are key mediators of pain signaling.[3][5]

Inhibition of Calcium Channel Currents

In vitro electrophysiological studies using rat dorsal root ganglion (DRG) neurons have demonstrated that mirogabalin inhibits N-type calcium channel currents.[7] Mirogabalin was found to be more potent than pregabalin in this regard, with significant inhibition observed at a lower concentration.[7]

Inhibition of Neurotransmitter Release

In Vivo Efficacy in Preclinical Pain Models

Mirogabalin has demonstrated potent and long-lasting analgesic effects in a variety of preclinical models of neuropathic and inflammatory pain.

Neuropathic Pain Models

-

Partial Sciatic Nerve Ligation (PSNL) in Rats: In this model of traumatic nerve injury, a single oral administration of mirogabalin produced a more potent and longer-lasting analgesic effect compared to pregabalin.[1][2]

-

Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy in Rats: Mirogabalin also showed superior and more sustained analgesic effects than pregabalin in this model of diabetic peripheral neuropathy.[1][2] After repeated administration, the analgesic effects of mirogabalin were more pronounced.[3]

-

Spinal Cord Injury (SCI) in Rats: A single oral dose of mirogabalin (2.5, 5, or 10 mg/kg) significantly increased the paw withdrawal threshold in a rat model of SCI, with the effects lasting for up to 8 hours.[3]

-

Chronic Constriction Injury (CCI) in Mice: In a mouse model of CCI, a single administration of mirogabalin was more effective at diminishing tactile hypersensitivity than pregabalin.[8] Repeated administration of mirogabalin was also shown to prevent spinal microglia/macrophage activation.[8][9]

Inflammatory and Other Pain Models

-

Formalin-Induced Inflammatory Pain in Rats: In the rat formalin test, orally administered mirogabalin significantly attenuated flinching behavior in both the acute and tonic phases of the inflammatory response.[10]

-

Fibromyalgia Models in Mice and Rats: Mirogabalin demonstrated significant, dose-dependent, and long-lasting analgesic effects in both the intermittent cold stress model in mice and the intramuscular acidic saline injection model in rats, two animal models of fibromyalgia.[11]

Table 3: Summary of In Vivo Efficacy of Mirogabalin in Preclinical Pain Models

| Pain Model | Species | Key Findings | Reference |

| Partial Sciatic Nerve Ligation | Rat | More potent and longer-lasting analgesia than pregabalin. | [1][2] |

| Streptozotocin-Induced Diabetic Neuropathy | Rat | Superior and more sustained analgesia than pregabalin; enhanced effect with repeated dosing. | [1][2][3] |

| Spinal Cord Injury | Rat | Significant and long-lasting increase in paw withdrawal threshold. | [3] |

| Chronic Constriction Injury | Mouse | More effective than pregabalin in reducing tactile hypersensitivity; prevents microglial activation. | [8][9] |

| Formalin-Induced Inflammatory Pain | Rat | Attenuated flinching behavior in both phases of the inflammatory response. | [10] |

| Fibromyalgia Models | Mouse, Rat | Potent, dose-dependent, and long-lasting analgesic effects. | [11] |

Safety Pharmacology

Preclinical safety pharmacology studies have evaluated the potential central nervous system (CNS) side effects of mirogabalin, a common concern with gabapentinoids.

Effects on Motor Coordination and Locomotor Activity

In rats, both mirogabalin and pregabalin inhibited performance on the rota-rod test and decreased locomotor activity, indicative of CNS depressant effects.[1][2] However, the safety indices for mirogabalin, which represent the margin between the doses causing CNS side effects and the doses producing analgesic effects, were superior to those of pregabalin.[1][2] This wider safety margin is thought to be related to mirogabalin's unique binding kinetics, particularly its faster dissociation from the α2δ-2 subunit, which is more associated with CNS adverse effects.[3]

Experimental Protocols

Radioligand Binding Assay for α2δ Subunits

This protocol is adapted from methods used for [3H]gabapentin and [3H]pregabalin binding assays.

-

Membrane Preparation:

-

Tissues (e.g., rat brain or spinal cord) or cells expressing recombinant human α2δ-1 or α2δ-2 subunits are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

Membrane preparations (typically 15-50 µg of protein) are incubated with a fixed concentration of radiolabeled ligand (e.g., [3H]mirogabalin) in a binding buffer (e.g., 10 mM HEPES, pH 7.4).

-

For competition assays, varying concentrations of unlabeled mirogabalin or other competing ligands are included.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM pregabalin).[1]

-

Incubation is carried out at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[1]

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

-

For competition binding experiments, the IC50 (the concentration of competing ligand that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

-

In Vitro Neurotransmitter Release Assay

This protocol describes a method for measuring K+-evoked glutamate release from cultured dorsal root ganglion (DRG) neurons.

-

DRG Neuron Culture:

-

DRGs are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase).

-

The dissociated neurons are plated on coated culture dishes (e.g., poly-L-lysine and laminin) and maintained in a suitable culture medium.

-

-

Neurotransmitter Release Assay:

-

The cultured DRG neurons are pre-incubated with a buffer solution.

-

To stimulate neurotransmitter release, the buffer is replaced with a high-potassium buffer (e.g., containing 100 µM KCl).[12]

-

The supernatant is collected after a short incubation period (e.g., 2 minutes).

-

To study the effect of mirogabalin, the drug is included in the pre-incubation and stimulation buffers at various concentrations.

-

-

Quantification of Glutamate:

-

The concentration of glutamate in the collected supernatant is measured using a sensitive analytical method, such as a colorimetric assay kit or high-performance liquid chromatography (HPLC) with fluorescence detection.[12]

-

-

Data Analysis:

-

The amount of glutamate released is normalized to the total protein content of the cell culture.

-

The inhibitory effect of mirogabalin on K+-evoked glutamate release is determined by comparing the amount of glutamate released in the presence and absence of the drug.

-

Partial Sciatic Nerve Ligation (PSNL) Model in Rats

-

Surgical Procedure:

-

Rats are anesthetized, and the sciatic nerve of one hind limb is exposed at the mid-thigh level.

-

Approximately one-third to one-half of the nerve is tightly ligated with a silk suture.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Behavioral Testing (von Frey Test):

-

Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments.

-

Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications, often using the up-down method.

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

-

Induction of Diabetes:

-

Rats are fasted overnight and then receive a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer.[1]

-

Blood glucose levels are monitored regularly, and animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

-

-

Behavioral Testing (von Frey Test):

-

The development of mechanical allodynia is assessed using the von Frey test as described in the PSNL model protocol.

-

Rota-rod Test in Rats

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Procedure:

-

Rats are placed on the rotating rod, which is set at a constant or accelerating speed.

-

The latency to fall from the rod is recorded.

-

Animals are typically trained on the apparatus for a few days before the actual test.

-

-

Data Analysis: The mean latency to fall is calculated for each treatment group and compared to the vehicle control group.

Visualizations

Signaling Pathway of Mirogabalin's Action

Caption: Mechanism of action of Mirogabalin at the presynaptic terminal.

Experimental Workflow for Preclinical Pain Studies

Caption: Typical experimental workflow for in vivo preclinical pain studies.

Binding Profile and Pharmacological Effects

References

- 1. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P release from K+-depolarized rat brain synaptosomes at one-second resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of dopamine depletion upon the K(+)-evoked release of CCK from superfused striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for Glutamate as a Neuroglial Transmitter within Sensory Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substance P in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium evoked catecholamine release from the nucleus tractus solitarius in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resting and K+-evoked release of serotonin and norephinephrine in vivo from the rat and cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

(rel)-Mirogabalin's Binding Affinity for Voltage-Gated Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (rel)-Mirogabalin for voltage-gated calcium channels (VGCCs), with a specific focus on the α2δ subunits. The document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development in the field of neuropathic pain therapeutics.

Core Mechanism of Action

Mirogabalin (B560033) is a novel gabapentinoid that exhibits a high and selective binding affinity for the α2δ subunits of VGCCs.[1][2][3][4] This interaction is central to its therapeutic effects. By binding to the α2δ-1 and α2δ-2 subunits, mirogabalin modulates calcium influx into presynaptic neurons.[1][3][4] This modulation leads to a reduction in the release of excitatory neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[5] The ultimate effect is a decrease in neuronal hyperexcitability, which is a key factor in the pathophysiology of neuropathic pain.[1] Mirogabalin's potent and long-lasting analgesic effects are attributed to its unique binding characteristics, particularly its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit and in comparison to other gabapentinoids like pregabalin (B1679071).[2][6][7][8]

Quantitative Binding Affinity Data

The binding affinity of mirogabalin and its comparator, pregabalin, for the human α2δ-1 and α2δ-2 subunits has been quantified through in vitro radioligand binding assays. The key parameters, including the equilibrium dissociation constant (Kd) and dissociation half-life (t1/2), are summarized in the tables below. Lower Kd values indicate a higher binding affinity.

Table 1: Equilibrium Dissociation Constants (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits [7][9][10]

| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) |

| Mirogabalin | 13.5 | 22.7 |

| Pregabalin | 62.5 | 125.0 |

Table 2: Dissociation Half-life (t1/2) of Mirogabalin and Pregabalin from Human α2δ Subunits [6][7][9]

| Compound | α2δ-1 t1/2 (hours) | α2δ-2 t1/2 (hours) |

| Mirogabalin | 11.1 | 2.4 |

| Pregabalin | 1.4 | 1.4 |

These data highlight that mirogabalin has a significantly higher binding affinity for both α2δ-1 and α2δ-2 subunits compared to pregabalin.[7][10] Furthermore, the markedly slower dissociation of mirogabalin from the α2δ-1 subunit is a distinguishing feature that is thought to contribute to its sustained analgesic effect.[6][7]

Experimental Protocols

The determination of mirogabalin's binding affinity for the α2δ subunits of VGCCs is primarily achieved through radioligand binding assays. Below is a detailed, representative protocol based on methodologies cited in the literature.

Radioligand Binding Assay for Mirogabalin

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of mirogabalin for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels using [³H]-pregabalin or a similar [³H]-labeled gabapentinoid as the radioligand.

1. Materials and Reagents:

-

Biological Source: Cell membrane fractions prepared from Human Embryonic Kidney (HEK293) cells stably expressing either the human α2δ-1 or α2δ-2 subunit.[7][11]

-

Radioligand: [³H]-pregabalin or [³H]-mirogabalin (specific activity typically 30-60 Ci/mmol).

-

Test Compound: this compound.

-

Reference Compound: Pregabalin.

-

Non-specific Binding Control: A high concentration of unlabeled gabapentin (B195806) or pregabalin (e.g., 10 µM).

-

Buffers:

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Homogenizer (e.g., Dounce or Potter-Elvehjem).

-

High-speed refrigerated centrifuge.

-

96-well microplates.

-

Filtration apparatus (e.g., Brandel or Packard cell harvester).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.

-

Scintillation counter.

-

Scintillation fluid.

-

2. Cell Membrane Preparation from HEK293 Cells:

-

Culture HEK293 cells stably expressing the target α2δ subunit to confluency.

-

Harvest the cells by scraping and centrifuge at a low speed (e.g., 1000 x g for 5 minutes) at 4°C to pellet the cells.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

-

Homogenize the cell suspension on ice using a homogenizer.

-

Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 30 minutes) at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer.

-

Repeat the centrifugation and resuspension step to wash the membranes.

-

After the final wash, resuspend the membrane pellet in a suitable buffer for storage (e.g., containing sucrose (B13894) as a cryoprotectant) and store at -80°C until use.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

3. Radioligand Binding Assay Procedure:

-

Assay Setup: In a 96-well microplate, set up the following reaction mixtures in triplicate:

-

Total Binding: Membrane preparation (typically 20-50 µg of protein), radioligand (at a final concentration near its Kd), and Assay Buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of mirogabalin or pregabalin.

-

-

Incubation: Incubate the microplate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the filtration apparatus. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

-

Washing: Quickly wash the filters several times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity on each filter using a scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

-

Generate Saturation Curves (for Kd determination): Plot the specific binding against the concentration of the radioligand. Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

-

Generate Competition Curves (for Ki determination): Plot the percentage of specific binding against the logarithm of the competitor (mirogabalin or pregabalin) concentration.

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Inhibitory Constant (Ki): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

The following diagrams illustrate the signaling pathway of mirogabalin and the experimental workflows described.

References

- 1. jneurosci.org [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. support.nanotempertech.com [support.nanotempertech.com]

- 11. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

(rel)-Mirogabalin: An In-Depth Examination of Molecular Targets Beyond the α2δ-1 Subunit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Mirogabalin is a novel gabapentinoid approved for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2] Its primary mechanism of action is through potent and selective binding to the α2δ subunits of voltage-gated calcium channels (VGCCs).[3][4] This interaction is well-established and forms the basis of its analgesic effects. However, a comprehensive understanding of a drug's molecular interactions is paramount for predicting its full therapeutic potential and safety profile. This technical guide provides an in-depth review of the known molecular targets of this compound, with a specific focus on interactions beyond its primary target, the α2δ-1 subunit. We will present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a thorough resource for the scientific community.

Primary Molecular Targets: α2δ-1 and α2δ-2 Subunits

Mirogabalin's principal therapeutic targets are the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs.[4] It exhibits a high binding affinity for both subunits, with a notably slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[2][3] This unique binding kinetic profile is believed to contribute to its sustained analgesic efficacy and a potentially wider safety margin compared to other gabapentinoids.[2]

Data Presentation: Mirogabalin (B560033) Binding Affinity for α2δ Subunits

| Target | Species | Kd (nmol/L) | Dissociation Half-life (t1/2) | Dissociation Rate Constant (koff) (h-1) | Reference |

| α2δ-1 | Human | 13.5 | 11.1 h | 0.0627 | [2] |

| α2δ-2 | Human | 22.7 | 2.4 h | 0.2837 | [2] |

Molecular Interactions Beyond the α2δ Subunits

Despite its high selectivity, a complete pharmacological profile requires investigation into potential off-target interactions.

Off-Target Screening

A key study by Domon et al. (2018) reported that mirogabalin was profiled against a panel of 186 off-target proteins and showed no significant effects.[3][5][6] This extensive screening underscores the high selectivity of mirogabalin for the α2δ subunits. The specific list of the 186 off-targets is not publicly available in the supplementary materials of the publication.

Interaction with Drug Transporters

Recent research has identified that mirogabalin is a substrate for several drug transporters, which are crucial for its absorption and renal excretion.[1][7] Mirogabalin has been shown to be a substrate for:

-

Peptide Transporters: PEPT1 and PEPT2

-

Organic Anion Transporters: OAT1 and OAT3

-

Organic Cation Transporters: OCT2

-

Multidrug and Toxin Extrusion Proteins: MATE1 and MATE2-K

Currently, quantitative data on the binding affinity (Ki or Km) or inhibitory concentrations (IC50) of mirogabalin for these transporters are not available in the public literature. The interaction with these transporters is primarily evidenced by substrate transport assays. For instance, the co-administration of cimetidine (B194882), a known inhibitor of MATE1 and MATE2-K, has been shown to decrease the renal clearance of mirogabalin, suggesting a clinically relevant interaction.[8]

Indirect Effects on Signaling Pathways

It is important to distinguish between direct molecular targets and downstream, indirect effects on cellular signaling. Mirogabalin's interaction with the α2δ-1 subunit leads to the modulation of downstream signaling cascades.

p38 MAP Kinase (p38MAPK) Pathway: Studies in mouse models of neuropathic pain have shown that repeated administration of mirogabalin can prevent the activation of spinal microglia and macrophages.[9] This is accompanied by a reduction in the levels of phosphorylated p38 MAP kinase (p38MAPK), a key signaling molecule involved in inflammatory and pain responses.[9] This effect is considered to be an indirect consequence of mirogabalin's primary action on the α2δ-1 subunit, leading to a reduction in neuronal hyperexcitability and subsequent neuroinflammatory signals.

Indirect effect of Mirogabalin on the p38MAPK pathway.

Experimental Protocols

A detailed understanding of the methodologies used to characterize mirogabalin's molecular interactions is essential for interpreting the data and designing future studies.

Radioligand Binding Assay for α2δ Subunits

This protocol is a generalized procedure based on standard radioligand binding assays used to determine the affinity of a compound for its receptor.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human α2δ-1 or α2δ-2 subunit.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-gabapentin or a tritiated version of a high-affinity α2δ ligand), and varying concentrations of unlabeled mirogabalin.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand (e.g., pregabalin).

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the mirogabalin concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a radioligand binding assay.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol outlines the key steps for assessing the indirect effect of mirogabalin on p38 MAPK activation in a relevant cell or tissue model.

1. Sample Preparation:

-

Treat cultured cells (e.g., microglial cells) or tissue homogenates from animal models with mirogabalin or vehicle control.

-

Lyse the cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size by running equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated p38 MAPK signal to the total p38 MAPK signal.

Conclusion

This compound is a highly selective ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Extensive off-target screening has shown a very clean pharmacological profile, with no significant interactions with a large panel of other proteins.[3] While direct off-target binding appears minimal, mirogabalin's disposition in the body is influenced by its interaction with several drug transporters, including PEPT, OAT, OCT, and MATE family members.[7] Further research is warranted to quantify the affinity of mirogabalin for these transporters to better predict potential drug-drug interactions. The observed effects of mirogabalin on signaling pathways, such as the p38MAPK pathway, are understood to be indirect consequences of its primary mechanism of action.[9] This in-depth guide provides a current overview of the molecular targets of mirogabalin beyond its primary site of action, highlighting its high selectivity and identifying areas for future investigation.

References

- 1. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mirogabalin, a novel α2δ ligand, is not a substrate of LAT1, but of PEPT1, PEPT2, OAT1, OAT3, OCT2, MATE1 and MATE2-K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renal tubular transporter-mediated interactions between mirogabalin and cimetidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

(rel)-Mirogabalin's Precision Strike on Excitatory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of (rel)-Mirogabalin, a novel gabapentinoid, focusing on its effects on the release of excitatory neurotransmitters. By delving into its binding characteristics, impact on neuronal signaling, and the experimental methodologies used for its evaluation, this document provides a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Mechanism of Action: Targeting the α2δ Subunit

Mirogabalin (B560033) exerts its therapeutic effects by selectively binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This binding is the critical initiating step that leads to a reduction in the release of key excitatory neurotransmitters, including glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP).[2][3] The α2δ-1 subunit, in particular, is a key therapeutic target for gabapentinoids, and its interaction with mirogabalin is central to the drug's analgesic properties.[4]

The binding of mirogabalin to the α2δ subunit does not directly block the ion-conducting pore of the calcium channel. Instead, it is thought to modulate the trafficking and function of the VGCC complex, leading to a decrease in the influx of calcium ions into the presynaptic nerve terminal upon neuronal depolarization.[5][6] This reduction in intracellular calcium is the direct cause of the decreased release of neurotransmitter-containing vesicles.

Quantitative Analysis of Mirogabalin's Effects

The following tables summarize the key quantitative data that define mirogabalin's interaction with its target and its subsequent effects on neuronal function.

Table 1: Binding Affinity and Dissociation Kinetics of Mirogabalin and Pregabalin for Human α2δ Subunits [7]

| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |

| Mirogabalin | α2δ-1 | 13.5 | 11.1 |

| α2δ-2 | 22.7 | 2.4 | |

| Pregabalin | α2δ-1 | 62.5 | 1.4 |

| α2δ-2 | 125.0 | 1.4 |

Table 2: Inhibition of N-type Calcium Channel Currents in Rat Dorsal Root Ganglion (DRG) Neurons [7][8]

| Compound | Concentration (μmol/L) | Effect |

| Mirogabalin | 50 | Inhibition of N-type calcium channel currents |

| Pregabalin | 200 | Inhibition of N-type calcium channel currents |

Table 3: Effect of Repeated Mirogabalin Administration on Substance P mRNA Levels in the Spinal Cord of CCI Mice [4]

| Treatment Group | Relative Substance P mRNA Expression | Statistical Significance (vs. Vehicle) |

| Naïve | Baseline | - |

| Vehicle (CCI) | Upregulated | - |

| Mirogabalin (CCI) | Significantly decreased | p < 0.05 |

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in mirogabalin's mechanism of action and its experimental evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Mirogabalin treatment of postoperative neuropathic pain after thoracic surgery: study protocol for a multicenter, randomized, open-label, parallel-group, interventional trial - Doi - Journal of Thoracic Disease [jtd.amegroups.org]

- 4. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

An In-Depth Technical Guide to the Stereoselective Synthesis of Mirogabalin for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mirogabalin, a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels, is a second-generation gabapentinoid approved for the treatment of neuropathic pain. Its complex structure, featuring a bicyclo[3.2.0]heptane core with three contiguous stereocenters, presents a significant challenge for stereoselective synthesis. This technical guide provides a detailed overview of the core methodologies developed for the stereose lective synthesis of Mirogabalin, with a focus on two prominent industrial routes. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the facile and efficient laboratory-scale synthesis of this important therapeutic agent.

Introduction

Mirogabalin, ((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid, is a pharmaceutical agent developed by Daiichi Sankyo for the management of peripheral neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2] Like other gabapentinoids, its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[2] The intricate three-dimensional architecture of Mirogabalin, possessing a strained bicyclic system and three stereocenters, necessitates highly controlled and efficient stereoselective synthetic strategies for its production.[1][3]

This guide will explore two principal strategies that have been successfully employed for the stereoselective synthesis of Mirogabalin:

-

The Daiichi Sankyo Process: This original route relies on the resolution of a racemic bicyclic ketone intermediate, followed by a diastereoselective cyanation to establish the critical quaternary stereocenter.[1][3]

-

The Kaneka Corporation Process: An alternative and more recent approach that circumvents the use of highly toxic cyanide reagents by employing a stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, followed by a Hofmann rearrangement to furnish the desired aminomethyl group.[1][4]

The Daiichi Sankyo Synthetic Approach

The initial industrial synthesis of Mirogabalin developed by Daiichi Sankyo establishes the key stereocenters through a combination of kinetic resolution and diastereoselective addition. A key intermediate is the optically active bicyclic ketone, which is obtained through the resolution of its racemic precursor.[1][3]

Synthesis of the Racemic Bicyclic Ketone

The synthesis commences with the construction of the racemic bicyclo[3.2.0]hept-3-en-6-one core. This is typically achieved through a Claisen rearrangement followed by an intramolecular [2+2] cycloaddition.[3]

Kinetic Resolution of the Bicyclic Ketone

A critical step in this pathway is the resolution of the racemic ketone. An efficient method for this is an organocatalytic kinetic resolution via an aldol (B89426) reaction with p-formylbenzoic acid, which allows for the isolation of the desired enantiomer with high enantiomeric purity.[3]

Elaboration to Mirogabalin

The optically pure ketone is then subjected to a Knoevenagel condensation with diethyl malonate, followed by a highly diastereoselective 1,4-addition of a cyanide source to construct the quaternary stereocenter.[1][3] Subsequent reduction of the nitrile and hydrolysis of the esters yield Mirogabalin.

Synthetic Pathway Overview (Daiichi Sankyo)

Caption: Daiichi Sankyo's synthetic route to Mirogabalin.

The Kaneka Corporation Synthetic Approach

In an effort to develop a more sustainable and safer manufacturing process, Kaneka Corporation devised an alternative synthesis that avoids the use of sodium cyanide and pyrophoric catalysts.[1] This route introduces a two-carbon unit via a stereoselective Michael addition, followed by a one-carbon degradation.[1][4]

Key Stereoselective Step: 1,4-Addition of Lithioacetonitrile

The cornerstone of the Kaneka synthesis is the stereoselective 1,4-addition of lithioacetonitrile to diethyl cyclobutylidene malonate. This reaction proceeds with high stereoselectivity to establish the desired stereochemistry at the newly formed quaternary center.[1]

One-Carbon Degradation via Hofmann Rearrangement

Following the Michael addition, the resulting cyanomethyl adduct undergoes a one-pot decarboxylation, hydrolysis, and hydration to form a primary amide.[1] This amide is then subjected to a Hofmann rearrangement to yield the aminomethyl group, thus completing the carbon skeleton of Mirogabalin.[1][4]

Synthetic Pathway Overview (Kaneka Corporation)

Caption: Kaneka Corporation's synthetic route to Mirogabalin.

Quantitative Data Summary

The following tables summarize the reported yields for the key transformations in the Daiichi Sankyo and Kaneka Corporation synthetic routes.

Table 1: Quantitative Data for the Daiichi Sankyo Approach

| Step | Transformation | Reagents & Conditions | Yield (%) | Stereoselectivity | Reference |

| 1 | Kinetic Resolution | Organocatalyst, p-formylbenzoic acid | High e.e. | High | [3] |

| 2 | Knoevenagel Condensation | TiCl₄, Ti(Oi-Pr)₄, CPME | Good | N/A | [1] |

| 3 | Diastereoselective Cyanation | NaCN | High | Perfect | [1] |

| 4 | Hydrolysis & Decarboxylation | KOH, EtOH, heat | Good | N/A | [1] |

| 5 | Nitrile Reduction | Sponge Cobalt, H₂ | Good | N/A | [1] |

Table 2: Quantitative Data for the Kaneka Corporation Approach

| Step | Transformation | Reagents & Conditions | Yield (%) | Stereoselectivity | Reference |

| 1 | Stereoselective 1,4-Addition | n-BuLi, MeCN, THF, -20 °C | 75.4 | High | [1] |

| 2 | One-Pot Decarboxylation, Hydrolysis & Hydration | KOH, EtOH; H₂O₂ | 84.4 (crude) | N/A | [1] |

| 3 | Hofmann Rearrangement | NaOCl | High | N/A | [1] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key stereoselective steps in the synthesis of Mirogabalin.

Protocol 1: Stereoselective 1,4-Addition of Lithioacetonitrile (Kaneka Route)

To a solution of diethyl cyclobutylidene malonate (1.0 eq) and acetonitrile (B52724) (1.5 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere at -20 °C is added n-butyllithium (1.5 M in hexane, 1.5 eq) dropwise, maintaining the internal temperature below -15 °C. The resulting mixture is stirred at -20 °C for 1 hour. Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired lithioacetonitrile adduct.[1]

Protocol 2: Hofmann Rearrangement (Kaneka Route)

To a solution of the crude amide precursor (1.0 eq) in water is added a solution of sodium hypochlorite (B82951) (1.2 eq) at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The pH of the solution is adjusted to approximately 3 with concentrated HCl. The aqueous solution is then washed with dichloromethane. The pH of the aqueous layer is subsequently adjusted to 7 with aqueous sodium hydroxide, and the solution is concentrated under reduced pressure. The resulting solid is triturated with ethanol (B145695) to afford Mirogabalin.[1]

Protocol 3: Diastereoselective Cyanation (Daiichi Sankyo Route)

To a solution of diethyl cyclobutylidene malonate (1.0 eq) in a suitable solvent such as DMF is added sodium cyanide (1.1 eq) at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the cyanated adduct with high diastereoselectivity.[1]

Conclusion

The stereoselective synthesis of Mirogabalin has been successfully addressed through multiple innovative strategies. The original Daiichi Sankyo route, while effective, relies on a resolution step and the use of a toxic cyanide reagent. The more recent Kaneka Corporation approach offers a compelling alternative by employing a stereoselective 1,4-addition and a subsequent Hofmann rearrangement, thereby avoiding hazardous reagents and potentially improving the overall efficiency and safety of the process. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to replicate and potentially improve upon these synthetic routes for research and development purposes.

References

In-Vitro Characterization of (rel)-Mirogabalin's Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirogabalin (B560033), a novel ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), is approved for the treatment of neuropathic pain. As a chiral molecule, its pharmacological activity resides primarily in one of its enantiomers, specifically [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid. This technical guide provides a comprehensive overview of the in-vitro characterization of this active enantiomer, including its binding affinity, dissociation kinetics, and functional effects on its target. While the existence of its enantiomer, (1S,5R,6R)-mirogabalin, is known through synthetic processes involving racemic mixtures, detailed in-vitro characterization data for this specific enantiomer is not extensively available in publicly accessible scientific literature. This document summarizes the available data for the active enantiomer and outlines the standard experimental protocols for such characterization.

Introduction

Mirogabalin is a second-generation gabapentinoid that exhibits high affinity and selectivity for the α2δ subunit of VGCCs, a key target in the modulation of neuropathic pain.[1] The specific stereochemistry of the active enantiomer, (1R,5S,6S)-mirogabalin, is crucial for its potent pharmacological activity.[2] Understanding the in-vitro characteristics of both enantiomers is fundamental for a complete pharmacological profile and for regulatory purposes. This guide focuses on the detailed in-vitro characterization of the active (1R,5S,6S)-enantiomer and provides the methodological framework for the characterization of its counterpart.

Binding Characteristics of (1R,5S,6S)-Mirogabalin

The interaction of (1R,5S,6S)-mirogabalin with its target α2δ subunits has been extensively studied using radioligand binding assays. These assays are crucial for determining the affinity (Kd) and the dissociation kinetics (kon and koff) of the ligand-receptor interaction.

Binding Affinity

(1R,5S,6S)-Mirogabalin demonstrates a high binding affinity for both human α2δ-1 and α2δ-2 subunits. The equilibrium dissociation constants (Kd) highlight this potent interaction.

| Subunit | Species | Kd (nM) | Reference |

| α2δ-1 | Human | 13.5 | [3] |

| α2δ-2 | Human | 22.7 | [3] |

Table 1: Binding Affinity (Kd) of (1R,5S,6S)-Mirogabalin for Human α2δ Subunits.

Dissociation Kinetics

A key characteristic of (1R,5S,6S)-mirogabalin is its slow dissociation rate, particularly from the α2δ-1 subunit, which is believed to contribute to its sustained analgesic effect.[3]

| Subunit | Species | Dissociation Half-Life (t½) (hours) | Reference |

| α2δ-1 | Human | 11.1 | [3] |

| α2δ-2 | Human | 2.4 | [3] |

Table 2: Dissociation Half-Life of (1R,5S,6S)-Mirogabalin from Human α2δ Subunits.

Functional Activity of (1R,5S,6S)-Mirogabalin

The functional consequence of (1R,5S,6S)-mirogabalin binding to the α2δ subunit is the modulation of calcium influx through VGCCs. This is typically assessed using in-vitro functional assays, such as calcium influx assays.

Inhibition of Calcium Influx

Studies have shown that (1R,5S,6S)-mirogabalin effectively inhibits depolarization-evoked calcium influx in neuronal cells expressing VGCCs. While specific IC50 values from homogenous calcium influx assays are not consistently reported in the primary literature, electrophysiology studies demonstrate a significant reduction in calcium currents.

| Assay Type | Cell Line/Neuron Type | Key Findings | Reference |

| Whole-cell patch clamp | Rat Dorsal Root Ganglion (DRG) neurons | Significant inhibition of N-type calcium channel currents | [4] |

Table 3: Functional Activity of (1R,5S,6S)-Mirogabalin on Calcium Channel Currents.

In-Vitro Characterization of (1S,5R,6R)-Mirogabalin

Despite extensive searches of scientific literature and chemical supplier databases, specific in-vitro characterization data for the (1S,5R,6R)-enantiomer of mirogabalin, including its binding affinity (Kd) and functional activity (IC50), are not publicly available. The synthesis of mirogabalin often involves the resolution of a racemic mixture, confirming the existence of the (1S,5R,6R) enantiomer.[1] It is a common practice in drug development to characterize both enantiomers, and it is plausible that this data exists within internal documentation of the manufacturer. However, for the purpose of this public-facing technical guide, a direct comparison of the in-vitro pharmacology of the two enantiomers cannot be presented.

Experimental Protocols

The following sections detail the standard methodologies for the in-vitro characterization of ligands targeting the α2δ subunit of VGCCs.

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity and kinetics of a test compound for the α2δ subunits.

Objective: To determine the equilibrium dissociation constant (Kd) and dissociation half-life (t½) of a test compound.

Materials:

-

Membrane preparations from cells stably expressing human α2δ-1 or α2δ-2 subunits.

-

Radioligand (e.g., [³H]-gabapentin or a tritiated version of the test compound).

-

Test compound (e.g., (1R,5S,6S)-mirogabalin or (1S,5R,6R)-mirogabalin).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like gabapentin).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Workflow:

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. For saturation binding, vary the radioligand concentration.

-

Equilibrium: Allow the reaction to reach equilibrium. For kinetic studies, the incubation time is varied.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Ki (for competition assays), and dissociation rates.

Calcium Influx Assay

This protocol describes a method to assess the functional activity of a test compound by measuring changes in intracellular calcium concentration.

Objective: To determine the potency (IC50) of a test compound in inhibiting depolarization-evoked calcium influx.

Materials:

-

A cell line expressing the VGCC of interest (e.g., HEK293 cells stably expressing N-type calcium channels and the α2δ subunit).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Depolarizing agent (e.g., potassium chloride, KCl).

-

Test compound.

-

A fluorescence plate reader or a flow cytometer.

Workflow:

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Incubate the cells with varying concentrations of the test compound.

-

Baseline Measurement: Measure the baseline fluorescence.

-

Depolarization and Measurement: Add a depolarizing agent (e.g., KCl) to stimulate calcium influx and immediately measure the change in fluorescence.

-

Data Analysis: Plot the inhibition of the calcium influx against the test compound concentration to determine the IC50 value.

Signaling Pathway

Mirogabalin exerts its effect by binding to the α2δ subunit of VGCCs, which in turn modulates the activity of these channels and reduces the release of neurotransmitters.

Conclusion

The (1R,5S,6S)-enantiomer of mirogabalin is a potent and selective ligand for the α2δ subunits of VGCCs, characterized by high binding affinity and slow dissociation kinetics, particularly from the α2δ-1 subunit. These properties translate to a functional inhibition of calcium influx, which is the basis of its therapeutic effect in neuropathic pain. While its enantiomer, (1S,5R,6R)-mirogabalin, is a known chemical entity, a detailed public record of its in-vitro pharmacological profile is lacking. The experimental protocols provided herein represent the standard methodologies that would be employed to fully characterize and compare the in-vitro properties of both enantiomers, which is a critical step in the comprehensive understanding of any chiral therapeutic agent. Further research and disclosure of the in-vitro data for the (1S,5R,6R)-enantiomer would be invaluable to the scientific community.

References

- 1. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 4. mdpi.com [mdpi.com]

The Pharmacodynamics of (rel)-Mirogabalin in Rodent Models of Pain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of (rel)-Mirogabalin, a novel α2δ ligand, in various rodent models of pain. The information presented herein is intended to support further research and development in the field of analgesics.

Core Mechanism of Action

This compound exerts its analgesic effects primarily by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous systems.[1][2] This binding is highly selective and potent.[3] The α2δ-1 subunit, in particular, is a key target, and its expression is upregulated in dorsal root ganglion (DRG) and dorsal horn neurons in models of neuropathic pain.[4] By binding to the α2δ subunit, Mirogabalin (B560033) reduces the influx of calcium into presynaptic nerve terminals.[2][3] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which are crucial mediators in the transmission of pain signals.[2][3][5] The ultimate effect is a dampening of neuronal hyperexcitability and a reduction in the transmission of pain signals.[5][6]

Recent studies also suggest that Mirogabalin's mechanism may involve anti-inflammatory effects, including the prevention of spinal microglia and macrophage activation and the suppression of astroglia and neutrophil infiltration.[1][7] It has also been shown to reduce levels of pronociceptive chemokines like CCL2 and CCL5 and inhibit the downstream p38MAPK pathway.[1][7]

Signaling Pathway of Mirogabalin's Action

Caption: Mirogabalin binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and subsequent neurotransmitter release.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the binding characteristics and in vivo efficacy of Mirogabalin in rodent models.

Table 1: In Vitro Binding Characteristics of Mirogabalin

| Ligand | Subunit | Species | Binding Affinity (Kd, nM) | Dissociation Half-Life (t½, hours) | Reference |

| Mirogabalin | α2δ-1 | Human | 13.5 | 11.1 | [3][8] |

| α2δ-2 | Human | 24.7 | 2.4 | [3][8] | |

| α2δ-1 | Rat | 16.2 | - | [8] | |

| α2δ-2 | Rat | 26.6 | - | [8] | |

| Pregabalin | α2δ-1 | Human | 62.5 | 1.4 | [3] |

| α2δ-2 | Human | 104 | 1.4 | [3] | |

| α2δ-1 | Rat | 89.2 | - | [8] | |

| α2δ-2 | Rat | 129 | - | [8] |

Note: A lower Kd value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of Mirogabalin in Rodent Neuropathic Pain Models

| Pain Model | Species | Route | Dose (mg/kg) | Outcome Measure | Efficacy | Reference |

| Chronic Constriction Injury (CCI) | Rat | p.o. | 3, 10 | Paw Withdrawal Threshold (von Frey) | Dose-dependent increase in threshold | [9] |

| Mouse | i.p. | 10, 20, 40 | Paw Withdrawal Threshold (von Frey) | Significant attenuation of tactile hypersensitivity, greatest effect at 40 mg/kg | [7][10] | |

| Mouse | i.p. | 20, 40 | Paw Withdrawal Latency (Cold Plate) | Significant reduction in thermal hypersensitivity | [10] | |

| Spinal Nerve Ligation (SNL) | Rat | p.o. | 1, 3, 10 | Paw Withdrawal Threshold (von Frey) | More potent and longer-lasting analgesia compared to pregabalin | [8] |

| Diabetic Neuropathy (STZ-induced) | Rat | p.o. | 1, 3, 10 | Paw Withdrawal Threshold (von Frey) | Potent and sustained analgesic effect; ED50 of 4.4 mg/kg | [11][12] |

| Mouse | i.p. | 30 | Paw Withdrawal Threshold (von Frey) | Significant reduction in tactile allodynia | [13] | |

| Spinal Cord Injury | Rat | p.o. | 2.5, 5, 10 | Paw Withdrawal Threshold (von Frey) | Significant and long-lasting (up to 8 hours) increase in threshold | [3][14] |

| Formalin Test | Rat | p.o. | 1, 10 | Flinching Behavior | Dose-dependent analgesic effect in both phases | [15] |

Table 3: Electrophysiological Effects of Mirogabalin

| Preparation | Method | Concentration | Effect | Reference |

| Rat Dorsal Root Ganglion (DRG) Neurons | Whole-cell patch clamp | 50 µM | Inhibition of N-type calcium channel currents | [16][17] |

| Rat Dorsal Root Ganglion (DRG) Neurons (Comparison) | Whole-cell patch clamp | 200 µM (Pregabalin) | Inhibition of N-type calcium channel currents | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Rodent Models of Neuropathic Pain

The CCI model is induced by creating a unilateral peripheral mononeuropathy.

-

Surgical Procedure:

-

Animals (rats or mice) are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.

-

The muscle and skin are then closed in layers.

-

-

Behavioral Assessment:

The SNL model involves the ligation of spinal nerves to induce neuropathic pain.[18]

-

Surgical Procedure:

-

Rats are anesthetized, and a midline incision is made at the L4-S2 level.[19]

-

The L6 transverse process is removed to expose the L4 and L5 spinal nerves.[19]

-

The L5 (and sometimes L6) spinal nerve is isolated and tightly ligated with silk suture.[19][20]

-

The incision is closed. Sham surgery involves the same procedure without ligation.[19]

-

-

Behavioral Assessment:

-

Paw withdrawal threshold to mechanical stimuli is measured using von Frey filaments with the up-down method.[20]

-

Cold allodynia is assessed by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and observing the response.[20]

-

This model mimics the painful neuropathy associated with diabetes.

-

Induction:

-

A single intraperitoneal injection of streptozotocin (B1681764) is administered to induce hyperglycemia.

-

Diabetes is confirmed by measuring blood glucose levels.

-

-

Behavioral Assessment:

-

Development of mechanical hypersensitivity is monitored over several weeks using the von Frey test.[11]

-

In Vitro Electrophysiology

This technique is used to measure ion channel currents in isolated neurons.

-

Procedure:

-

Dorsal root ganglia are dissected from rats.

-

Neurons are dissociated and cultured for 20-24 hours with Mirogabalin or a vehicle control.[17]

-

The whole-cell patch-clamp technique is used to record calcium channel currents.

-

Neurons are held at a specific potential and then depolarized in steps to elicit channel opening.[17]

-

The identity of N-type calcium channels can be confirmed by their sensitivity to the selective blocker ω-conotoxin GVIA.[17]

-

Experimental Workflow for Preclinical Efficacy Testing

Caption: A typical workflow for evaluating the analgesic efficacy of Mirogabalin in rodent pain models.

Conclusion

This compound demonstrates potent and sustained analgesic effects across a range of rodent models of neuropathic pain. Its favorable pharmacodynamic profile, characterized by a high affinity and slow dissociation from the α2δ-1 subunit, suggests a wider therapeutic window compared to other gabapentinoids.[1][8] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to advance the treatment of neuropathic pain.

References

- 1. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mirogabalin and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic effects of the novel α2δ ligand mirogabalin in a rat model of chronic constriction injury, an experimental model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iasp-pain.org [iasp-pain.org]

- 19. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]

- 20. Spinal nerve ligation model [pspp.ninds.nih.gov]

Unraveling the Stereochemistry of Mirogabalin: A Technical Guide to the "(rel)" Notation and its Pharmacological Implications

For Researchers, Scientists, and Drug Development Professionals